molecular formula C17H14O4S B11007054 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

Cat. No.: B11007054
M. Wt: 314.4 g/mol
InChI Key: ZDFGWNNGZRTQIR-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core with methyl substitutions and a thiophenecarboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate typically involves the condensation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of acylated products.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as an anticoagulant and anti-inflammatory agent.

    Industry: Utilized in the development of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes. The compound’s ability to intercalate into DNA and generate reactive oxygen species (ROS) contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with an acetate ester group.

    Methyl 2-(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxypropanoate: Contains a propanoate ester group.

    2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: A more complex derivative with additional methoxy and acetamide groups.

Uniqueness

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is unique due to the presence of the thiophenecarboxylate ester group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C17H14O4S

Molecular Weight

314.4 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) thiophene-2-carboxylate

InChI

InChI=1S/C17H14O4S/c1-9-10(2)16(18)21-15-11(3)13(7-6-12(9)15)20-17(19)14-5-4-8-22-14/h4-8H,1-3H3

InChI Key

ZDFGWNNGZRTQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3)C

Origin of Product

United States

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